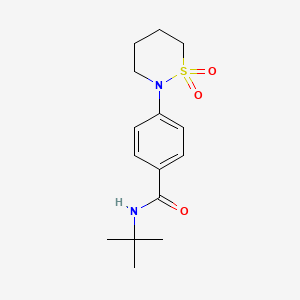

![molecular formula C26H25NO4 B2773439 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid CAS No. 282525-01-3](/img/structure/B2773439.png)

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid” is an alanine derivative . It is a solid compound with a white to light yellow color . The CAS number for this compound is 172965-84-3 .

Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4 . The InChI code is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . It is a solid at room temperature and has a white to light yellow color . The compound is soluble in DMSO .Scientific Research Applications

Solid Phase Synthesis

The synthesis of novel phenylfluorenyl-based linkers for solid-phase synthesis highlights the utility of compounds related to 3-[( {[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid. These linkers demonstrate higher acid stability than standard trityl resins, facilitating the immobilization and subsequent cleavage of carboxylic acids and amines after modifications. The application of these linkers in solid-phase synthesis represents a significant advancement in the preparation of complex molecules, offering high yield and excellent purity of products upon treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).

Peptide Synthesis

In peptide synthesis, the preparation of new N-Fmoc-protected β2-homoamino acids is critical for the development of β-peptides. The key step involves a diastereoselective amidomethylation, yielding compounds with proteinogenic side chains. This method proves essential for large-scale preparations of Fmoc-amino acids for solid-phase syntheses of β-peptides, showcasing the compound's role in facilitating the synthesis of structurally diverse and complex peptide architectures (Šebesta & Seebach, 2003).

Fluorescent Labeling

The development of novel stable fluorophores, such as 6-methoxy-4-quinolone, derived from related structures, underscores another application of this compound in scientific research. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, making them suitable for biomedical analysis. The high stability and fluorescence efficiency of these compounds in various conditions facilitate their use as fluorescent labeling reagents, significantly advancing the field of molecular imaging and diagnostics (Hirano et al., 2004).

Chemoselective Procedures

A mild and rapid chemoselective procedure for introducing the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, and other functional groups showcases the versatility of compounds with fluorenylmethoxycarbonyl groups. This procedure enables the preparation of Nα-PhF-protected amino acids from unprotected α-amino acids quickly and in near-quantitative yields, highlighting the efficiency and practicality of using such compounds in synthetic chemistry (Soley & Taylor, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as 3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and thus energy production.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, influencing various physical, mental, and physiological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature . .

properties

IUPAC Name |

3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUQFRAHYHSLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282525-01-3 |

Source

|

| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)

![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B2773373.png)

![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)